

CAS number 6-Fluoroquinolin-3-amine

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Compound of Interest

Compound Name: 6-Fluoroquinolin-3-amine

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<An In-depth Technical Guide to **6-Fluoroquinolin-3-amine** (CAS: 742699-00-9)

A Senior Application Scientist's Perspective on a Cornerstone of Modern Medicinal Chemistry

Abstract

6-Fluoroquinolin-3-amine is a critical heterocyclic building block, foundational to the synthesis of numerous clinically significant pharmaceuticals, most notably the fluoroquinolone class of antibiotics. The strategic placement of the fluorine atom at the C-6 position and the amine group at the C-3 position provides a synthetically versatile scaffold with inherent pharmacophoric properties. This guide offers an in-depth analysis of **6-Fluoroquinolin-3-amine**, covering its physicochemical characteristics, robust synthesis and characterization protocols, and its pivotal role in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Introduction: The Strategic Importance of 6-Fluoroquinolin-3-amine

The quinoline core is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of a fluorine atom at the 6-position was a watershed moment in the development of quinolone antibiotics, dramatically enhancing potency and broadening the spectrum of activity.^{[1][2][3]} This enhancement is attributed to improved cell penetration and stronger inhibition of target enzymes like DNA gyrase.^{[1][3]} **6-Fluoroquinolin-3-amine** (CAS No. 742699-00-9) embodies this crucial structural motif. The 3-amino group

serves as a versatile synthetic handle, allowing for the facile construction of more complex derivatives, making it an indispensable intermediate in the multi-step synthesis of advanced therapeutic agents.[4][5][6] Beyond antibiotics, the quinoline nucleus is actively explored for developing novel kinase inhibitors for oncology, underscoring the continued relevance of this core structure.[7][8][9]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and development. The key properties of **6-Fluoroquinolin-3-amine** are summarized below.

Table 1: Core Properties of **6-Fluoroquinolin-3-amine**

Property	Value	Reference(s)
CAS Number	742699-00-9	[10]
Molecular Formula	C ₉ H ₇ FN ₂	[10]
Molecular Weight	162.17 g/mol	[11]
IUPAC Name	6-fluoroquinolin-3-amine	[10]
Appearance	Beige to light brown powder/solid	[12]
Purity	Typically ≥95%	
XLogP3	1.9	[11]
Hydrogen Bond Donor Count	1	[11]
Hydrogen Bond Acceptor Count	3	[11]
SMILES	NC1=CN=C2C=CC(F)=CC2=C 1	[10]

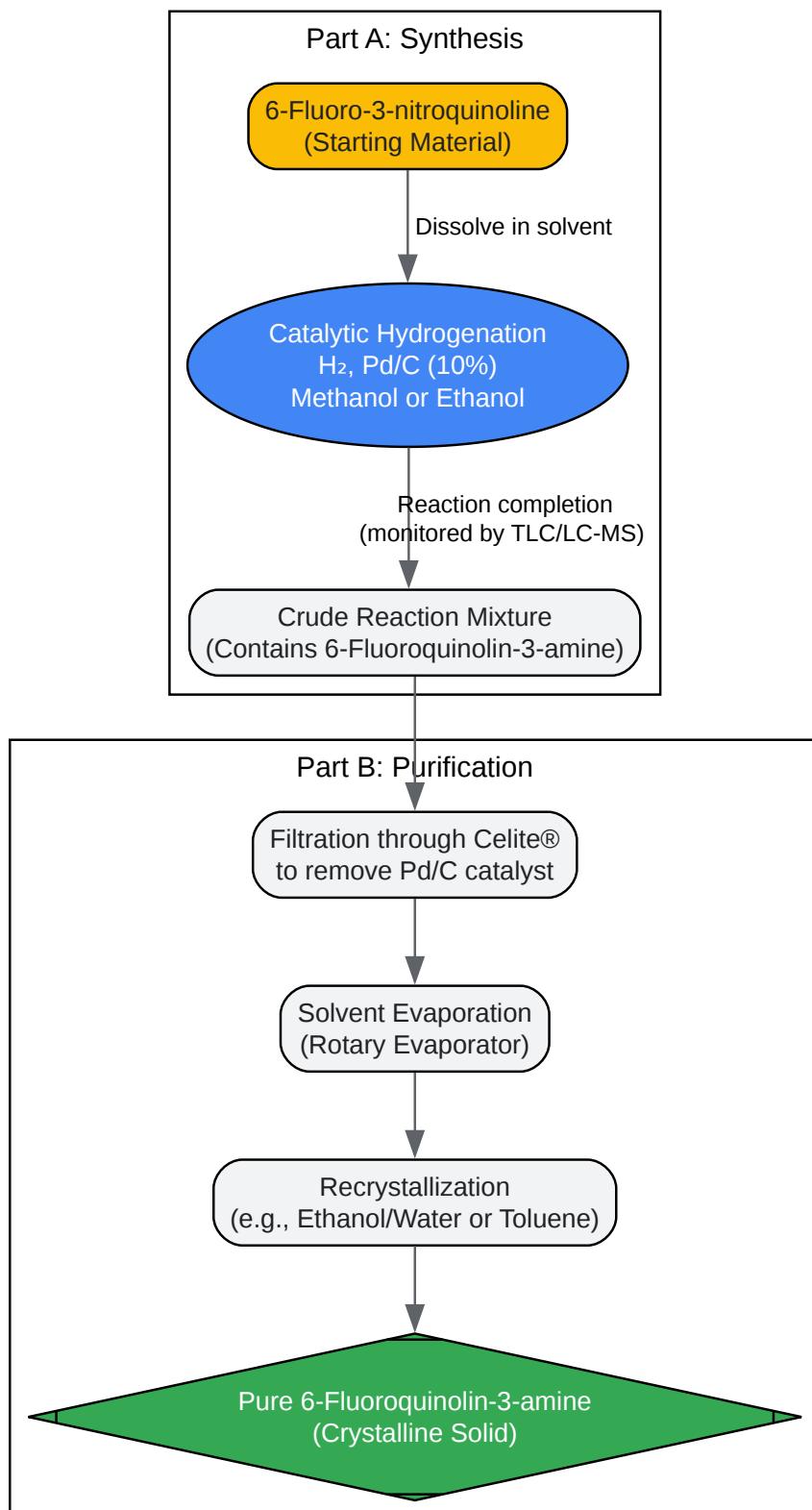
Note: Some properties are computed and may vary slightly from experimental values.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-aminoquinolines can be approached through several classic organic reactions, such as the Friedländer or Skraup syntheses.^{[13][14]} A highly reliable and common laboratory-scale approach involves the reduction of the corresponding 3-nitroquinoline precursor. This two-step approach provides a clear and controllable pathway to the desired product.

Causality in Protocol Design: The choice of a nitro-reduction pathway is strategic. 6-Nitroquinolines can often be synthesized via electrophilic nitration of the parent quinoline or through cyclization reactions like the Skraup synthesis using nitrated anilines.^[12] The subsequent reduction is typically high-yielding and clean. Catalytic hydrogenation is preferred for its efficiency and clean workup, avoiding the use of stoichiometric metal reductants that can complicate purification.

Workflow: Synthesis via Reduction of 6-Fluoro-3-nitroquinoline

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Caption: Synthesis and purification workflow for **6-Fluoroquinolin-3-amine**.

Step-by-Step Experimental Protocol:

- Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-fluoro-3-nitroquinoline (1.0 eq) in a solvent such as methanol or ethanol.
- Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines. The inert atmosphere prevents potential ignition of the catalyst in the presence of solvent and hydrogen.
- Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 4-12 hours.
- Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Rationale: Celite filtration provides a safe and effective method for removing the fine, often pyrophoric, palladium catalyst.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **6-fluoroquinolin-3-amine**.
- Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., toluene or ethanol) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized **6-Fluoroquinolin-3-amine** is paramount. The following methods constitute a standard characterization workflow that validates the

success of the synthesis protocol.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A successful synthesis will show a single major peak (typically >95% area) at a characteristic retention time.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. In Electrospray Ionization (ESI) positive mode, the spectrum should exhibit a prominent peak corresponding to the protonated molecule $[M+H]^+$ at $m/z \approx 163.17$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.[\[15\]](#)[\[16\]](#)
 - ^1H NMR: The spectrum will show characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). Key features include distinct doublets and multiplets for the protons on the quinoline core, with coupling patterns influenced by the fluorine atom. The protons of the amino group (-NH₂) will appear as a broad singlet.
 - ^{13}C NMR: The spectrum will display 9 distinct carbon signals. The carbon atom bonded to the fluorine (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant ($^1\text{J}_{\text{CF}}$). Other carbons in proximity to the fluorine will also show smaller C-F couplings.[\[17\]](#)[\[18\]](#)

Applications in Drug Discovery & Medicinal Chemistry

6-Fluoroquinolin-3-amine is not an end product but a high-value intermediate. Its structure is a key component of the pharmacophore for one of the most successful classes of antibacterial agents.

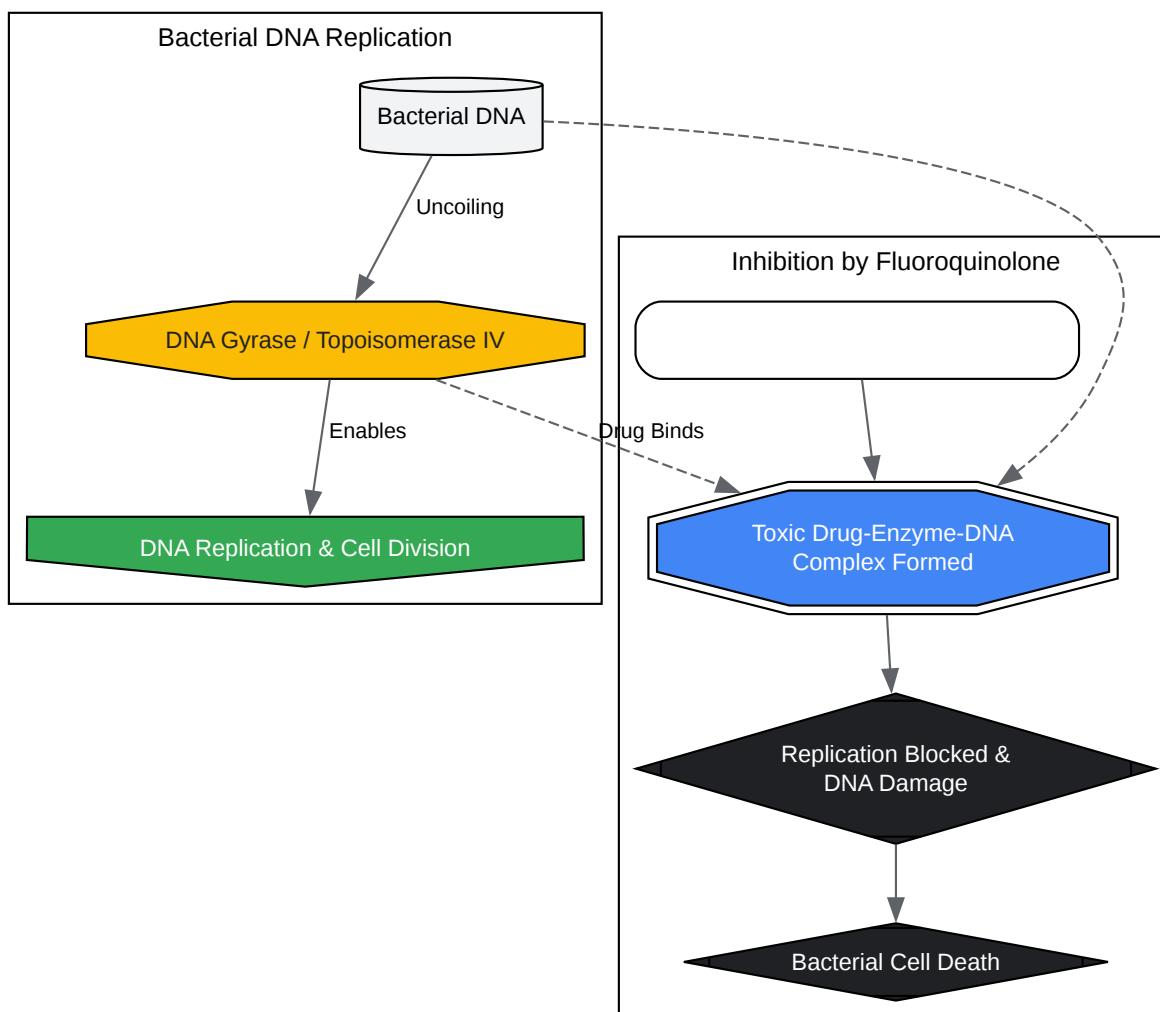
Cornerstone of Fluoroquinolone Antibiotics

The primary application of this compound is in the synthesis of fluoroquinolone antibiotics like ciprofloxacin, levofloxacin, and moxifloxacin.[\[1\]](#)[\[2\]](#) In these structures:

- The 6-fluoro-quinoline core is essential for inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[\[19\]](#)[\[20\]](#)[\[21\]](#)

- The 3-position (where the amine is located) is typically derivatized to form a carboxylic acid, which is crucial for binding to the target enzymes.[2]
- The amino group itself serves as a precursor or is replaced during the synthesis to install the required carboxyl group.

The mechanism of these drugs involves stabilizing a toxic enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately causing cell death.[19][22]



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Caption: Mechanism of action of fluoroquinolone antibiotics.

Emerging Roles in Kinase Inhibition

The quinoline scaffold is a "privileged structure" that has been successfully utilized in the design of protein kinase inhibitors for cancer therapy.^[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminoquinoline motif can act as a hinge-binding element, a key interaction for many kinase inhibitors. Therefore, **6-Fluoroquinolin-3-amine** and its derivatives are valuable starting points for the synthesis of novel inhibitors targeting kinases such as FLT3, EGFR, and others involved in oncogenic signaling pathways.^{[7][23]}

Safety and Handling

As a laboratory chemical, **6-Fluoroquinolin-3-amine** must be handled with appropriate precautions. It is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard Handling Protocol:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

- Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

6-Fluoroquinolin-3-amine is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. The incorporation of the C-6 fluorine atom revolutionized a major class of antibiotics, and the versatility of the C-3 amino group continues to provide a gateway for the synthesis of novel therapeutic agents, including next-generation antibiotics and targeted kinase inhibitors. The robust protocols for its synthesis and characterization, coupled with its well-understood role in medicinal chemistry, ensure that **6-Fluoroquinolin-3-amine** will remain a compound of high interest and utility for the foreseeable future in the pursuit of new medicines.

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